Famiraprinium chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Famiraprinium chloride involves the formation of a pyridazine derivative. The key steps include the reaction of 6-imino-5-methyl-3-phenylpyridazine with butanoic acid under specific conditions to yield the desired product. The reaction typically requires a controlled environment with precise temperature and pH conditions to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and stringent quality control measures to maintain the purity and consistency of the compound. The production process is optimized for efficiency and cost-effectiveness while adhering to safety and environmental regulations .
Chemical Reactions Analysis
Types of Reactions
Famiraprinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the functional groups within the molecule, potentially modifying its activity.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Famiraprinium chloride is widely used in scientific research due to its ability to antagonize GABA A receptors. Some of its applications include:
Neuroscience: Studying the role of GABAergic inhibition in neurological disorders such as epilepsy and anxiety.
Pharmacology: Investigating the effects of GABA A receptor antagonists on various physiological processes.
Drug Development: Exploring potential therapeutic applications of GABA A receptor antagonists in treating neurological and psychiatric conditions.
Mechanism of Action
Famiraprinium chloride exerts its effects by binding to GABA A receptors and inhibiting their activity. This antagonistic action disrupts the normal inhibitory signaling mediated by GABA, leading to increased neuronal excitability. The compound’s molecular targets include specific subunits of the GABA A receptor, and its pathway involves the modulation of chloride ion flux across the neuronal membrane .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Famiraprinium chloride include:
Bicuculline: Another GABA A receptor antagonist used in research.
Picrotoxin: A non-competitive antagonist of GABA A receptors.
Gabazine: A competitive antagonist of GABA A receptors.
Uniqueness
This compound is unique due to its specific binding affinity and inhibition constant for GABA A receptors. It has an inhibition constant of 2.2 microM, which distinguishes it from other GABA A receptor antagonists. Additionally, its chemical structure and synthetic accessibility make it a valuable tool in research .
Properties
CAS No. |
96440-63-0 |
---|---|
Molecular Formula |
C15H18ClN3O2 |
Molecular Weight |
307.77 g/mol |
IUPAC Name |
4-(6-imino-5-methyl-3-phenylpyridazin-1-yl)butanoic acid;hydrochloride |
InChI |
InChI=1S/C15H17N3O2.ClH/c1-11-10-13(12-6-3-2-4-7-12)17-18(15(11)16)9-5-8-14(19)20;/h2-4,6-7,10,16H,5,8-9H2,1H3,(H,19,20);1H |
InChI Key |
MDCYBLVSLOPFAZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN(C1=N)CCCC(=O)O)C2=CC=CC=C2.Cl |
Canonical SMILES |
CC1=CC(=NN(C1=N)CCCC(=O)O)C2=CC=CC=C2.Cl |
Synonyms |
2-(carboxy-3'-propyl)-3-amino-4-methyl-6-phenylpyridazinium chloride SR 95103 SR-95103 |
Origin of Product |
United States |
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